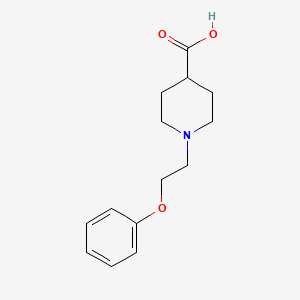

1-(2-Phenoxyethyl)piperidine-4-carboxylic acid

Vue d'ensemble

Description

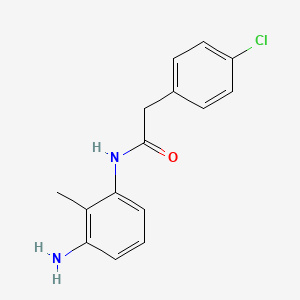

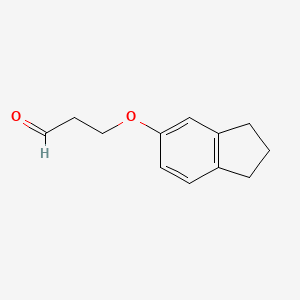

“1-(2-Phenoxyethyl)piperidine-4-carboxylic acid” is a derivative of isonipecotic acid, which is a heterocyclic compound . Isonipecotic acid consists of a piperidine ring with a carboxylic acid moiety in the iso position .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “1-(2-Phenoxyethyl)piperidine-4-carboxylic acid” is similar to that of isonipecotic acid, which consists of a piperidine ring with a carboxylic acid moiety . The difference lies in the 2-phenoxyethyl group attached to the nitrogen atom of the piperidine ring.Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . These reactions often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

Synthesis and Spectroscopy : Piperidine derivatives, similar to 1-(2-Phenoxyethyl)piperidine-4-carboxylic acid, have been extensively studied for their synthesis and spectroscopic properties. For instance, the synthesis and detailed spectroscopic analysis of piperidine-carboxylic acid complexes, like piperidine-4-carboxylic acid (isonipecotic acid), have been conducted, providing insights into their molecular structures and vibrational spectra (Anioła et al., 2016). Such research underlines the importance of these compounds in developing new chemical entities.

Molecular Structure Analysis : The crystal and molecular structure of compounds like 4-piperidinecarboxylic acid hydrochloride have been characterized, revealing details about their conformations and hydrogen bonding patterns (Szafran et al., 2007). This type of research is crucial for understanding the physical and chemical properties of piperidine derivatives.

Application in Catalysis and Synthesis

Catalytic Applications : Piperidine derivatives have been used in the synthesis of various compounds. For example, a study describes the use of piperidine-4-carboxylic acid functionalized nanoparticles as a novel catalyst for synthesizing dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives (Ghorbani‐Choghamarani & Azadi, 2015). This highlights the potential of these compounds in enhancing the efficiency and selectivity of chemical reactions.

Synthesis of Complex Molecules : Piperidine derivatives are used as key intermediates in the synthesis of more complex molecular structures. For instance, the preparation of substituted piperidines from serine, which are versatile intermediates for a broad range of amines containing a substituted piperidine subunit, demonstrates the utility of these compounds in organic synthesis (Acharya & Clive, 2010).

Potential Therapeutic Applications

Cancer Treatment : Some piperidine derivatives have been investigated for their potential use in cancer treatment. For example, certain piperidine-4-carboxylic acid compounds have been examined as Aurora kinase inhibitors, which may be useful in treating cancer (ヘンリー,ジェームズ, 2006).

Matrix Metalloproteinase Inhibition : Carboxylic acids containing a substituted piperidine have shown inhibition of matrix metalloproteinases with low nanomolar potency, suggesting their potential application in diseases where these enzymes play a critical role (Pikul et al., 2001).

Orientations Futures

Propriétés

IUPAC Name |

1-(2-phenoxyethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(17)12-6-8-15(9-7-12)10-11-18-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOLOOKUPWVSIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenoxyethyl)piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopentyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3072890.png)

![4-[(3-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3072937.png)

![3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid](/img/structure/B3072945.png)

![4-[2-(2-Oxopyrrolidin-1-yl)ethyl]benzene-1-sulfonyl chloride](/img/structure/B3072951.png)